molecular formula C7H9NO2 B7884283 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one

2-hydroxy-3,6-dimethyl-1H-pyridin-4-one

Cat. No.: B7884283
M. Wt: 139.15 g/mol
InChI Key: XMUOZGAKXBMOGL-UHFFFAOYSA-N
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Description

The compound with the identifier “2-hydroxy-3,6-dimethyl-1H-pyridin-4-one” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one involves specific synthetic routes and reaction conditions. The exact methods can vary, but typically involve a series of chemical reactions that include the use of specific reagents and catalysts. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that are optimized for efficiency and yield. These methods often include the use of advanced technologies and equipment to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its chemical behavior and are influenced by the specific reagents and conditions used .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of these reactions .

Major Products: The major products formed from reactions involving this compound depend on the specific type of reaction and the reagents used. These products can vary widely and are often characterized by their unique chemical structures and properties .

Scientific Research Applications

2-hydroxy-3,6-dimethyl-1H-pyridin-4-one has a wide range of scientific research applications. It is used in fields such as chemistry, biology, medicine, and industry. In chemistry, it may be used as a reagent or catalyst in various reactions. In biology and medicine, it may have potential therapeutic applications or be used in the study of biological processes. In industry, it may be used in the production of various chemical products .

Mechanism of Action

The mechanism of action of 2-hydroxy-3,6-dimethyl-1H-pyridin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific context in which the compound is used. Detailed information on the mechanism of action can be found in specialized scientific literature .

Comparison with Similar Compounds

2-hydroxy-3,6-dimethyl-1H-pyridin-4-one can be compared with other similar compounds to highlight its unique properties. Similar compounds may share certain chemical structures or properties, but this compound may have distinct features that make it particularly useful in certain applications. A detailed comparison can be found in scientific studies and databases .

Conclusion

This compound is a compound of significant interest in various scientific fields. Its unique chemical properties, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds make it a valuable subject of study.

Properties

IUPAC Name

2-hydroxy-3,6-dimethyl-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-4-3-6(9)5(2)7(10)8-4/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOZGAKXBMOGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=C(N1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C(=C(N1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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